Retusine

説明

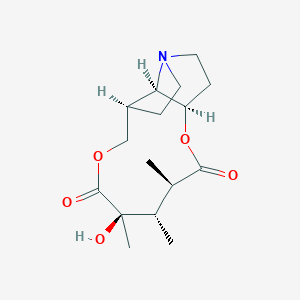

Structure

3D Structure

特性

IUPAC Name |

(1R,4R,5S,6R,10R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5/c1-9-10(2)16(3,20)15(19)21-8-11-4-6-17-7-5-12(13(11)17)22-14(9)18/h9-13,20H,4-8H2,1-3H3/t9-,10+,11+,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAPLLMJHZBIPX-VZYPABODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@](C(=O)OC[C@@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963985 | |

| Record name | 5-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-86-4 | |

| Record name | Retusine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETUSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVG5S7BCE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Unveiling the Molecular Architecture of Retusine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retusine, a pyrrolizidine (B1209537) alkaloid primarily isolated from Crotalaria retusa, presents a complex and intriguing chemical structure. This technical guide provides a comprehensive overview of the core chemical and physical properties of Retusine, alongside its known biological activities. The information is curated to support research and development efforts in pharmacology and medicinal chemistry. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Structure

Retusine is a macrocyclic diester pyrrolizidine alkaloid. Its core structure consists of a retronecine (B1221780) base esterified with a unique dicarboxylic acid, forming a large lactone ring.

Chemical Name: (1R,4R,5S,6R,10R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.0¹³˒¹⁶]hexadecane-3,7-dione[1]

Molecular Formula: C₁₆H₂₅NO₅[1]

CAS Number: 480-86-4[1]

The structural formula of Retusine is depicted below:

Caption: Chemical structure of Retusine.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 311.38 g/mol | [2] |

| Exact Mass | 311.1733 g/mol | [3] |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][5] |

| Storage | Store at -20°C under an inert atmosphere. | [2] |

Spectroscopic Data

While detailed spectra are not publicly available, the identification and characterization of Retusine in the literature have been confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Biological Activity and Mechanism of Action

Retusine has demonstrated notable biological activities, primarily as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Activity

Retusine exhibits anti-inflammatory properties, which are thought to be mediated through the inhibition of prostaglandin (B15479496) production.[5][6] It has also been identified as an inhibitor of nitric oxide (NO), a key signaling molecule in the inflammatory cascade.[6]

The proposed mechanism of anti-inflammatory action is illustrated in the following diagram:

Caption: Proposed anti-inflammatory mechanism of Retusine.

Antimicrobial Activity

Retusine has shown activity against Gram-positive bacteria, including Corynebacterium diphtheriae and Staphylococcus aureus.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis of Retusine are not widely published. Commercial suppliers indicate that it is available through custom synthesis.[3] The following sections outline general methodologies for assessing the biological activities of compounds like Retusine.

General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for Nitric Oxide Inhibition Assay.

Methodology:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and conditions.

-

Treatment: Cells are pre-treated with varying concentrations of Retusine for a specified period.

-

Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Quantification: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is quantified using the Griess reagent.

-

Analysis: The percentage inhibition of NO production by Retusine is calculated by comparing the nitrite concentrations in treated versus untreated (LPS-stimulated only) cells.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Caption: Workflow for Broth Microdilution Assay.

Methodology:

-

Preparation: A serial two-fold dilution of Retusine is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Observation: After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of Retusine at which no visible growth of the bacterium is observed.

Conclusion

Retusine is a pyrrolizidine alkaloid with a defined chemical structure and promising anti-inflammatory and antimicrobial properties. This guide provides foundational technical information to aid researchers and drug development professionals in further exploring the therapeutic potential of this natural product. Further studies are warranted to elucidate its precise mechanisms of action, establish detailed safety profiles, and explore its full pharmacological potential.

References

- 1. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparative pharmacological and phytochemical analysis of in vivo & in vitro propagated Crotalaria species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taxon Profile of Crotalaria retusa L. | Florabase [florabase.dbca.wa.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of reuterin in combination with nisin against food-borne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Retusine's Cellular Mechanism of Action: A Technical Guide for Researchers

An In-depth Exploration of a Promising Flavonoid in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retusine, a naturally occurring flavonoid with the chemical structure 5-hydroxy-3,7,3',4'-tetramethoxyflavone, has emerged as a compound of interest in oncological research. Primarily investigated for its potential anti-cancer properties, the precise molecular mechanisms underpinning its cellular activity are an active area of investigation. This technical guide synthesizes the current understanding of retusine's mechanism of action, with a focus on its predicted molecular targets and signaling pathways. The information presented herein is largely derived from in silico computational studies, which provide a foundational framework for guiding future experimental validation.

Predicted Molecular Targets and Binding Affinities

Computational docking studies have been instrumental in identifying potential protein targets of retusine. These studies predict that retusine may exert its biological effects by interacting with key proteins involved in cancer cell proliferation, survival, and metastasis. The predicted binding affinities from these in silico analyses are summarized below.

| Target Protein | Protein Family/Function | Predicted Binding Affinity (kcal/mol) | Predicted Biological Effect |

| FAK | Non-receptor tyrosine kinase | -8.4 | Inhibition of cell migration and invasion |

| ERK2 | Mitogen-activated protein kinase | -8.2 | Modulation of cell proliferation and survival |

| Bcl-2 | Anti-apoptotic protein | -8.7 | Induction of apoptosis |

| Bcl-XL | Anti-apoptotic protein | -8.5 | Induction of apoptosis |

Note: The binding affinities listed above are derived from computational molecular docking studies and await experimental confirmation through techniques such as fluorescence polarization assays or surface plasmon resonance.

Predicted Signaling Pathways

Based on its predicted molecular targets, retusine is hypothesized to modulate critical signaling pathways that are often dysregulated in cancer.

FAK/ERK Signaling Pathway in Cell Migration

Focal Adhesion Kinase (FAK) and Extracellular Signal-regulated Kinase 2 (ERK2) are key components of a signaling cascade that promotes cell migration and invasion, hallmarks of metastatic cancer. In silico models suggest that retusine may bind to and inhibit the activity of both FAK and ERK2.[1] The predicted mechanism involves the disruption of downstream signaling events that are crucial for cytoskeletal reorganization and cell motility.

Caption: Predicted inhibition of the FAK/ERK signaling pathway by retusine.

Bcl-2 Family and Intrinsic Apoptosis Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 and Bcl-XL, prevent the release of cytochrome c from the mitochondria, thereby inhibiting apoptosis. Computational studies predict that retusine binds to the BH3-binding groove of Bcl-2 and Bcl-XL, which would antagonize their anti-apoptotic function and promote programmed cell death.[1]

Caption: Predicted mechanism of retusine-induced apoptosis via Bcl-2/Bcl-XL inhibition.

Experimental Protocols for Validation

The in silico predictions for retusine's mechanism of action require rigorous experimental validation. The following section outlines standard methodologies that can be employed to investigate the cytotoxic effects of retusine and its interaction with predicted protein targets.

Cell Viability and Cytotoxicity Assays

To quantify the cytotoxic effects of retusine on cancer cell lines, several assays can be utilized.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of retusine (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log of the retusine concentration.

-

2. Resazurin (B115843) (AlamarBlue) Assay:

-

Principle: This fluorometric assay uses the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.

-

Protocol:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

-

Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Calculate the IC50 value as described for the MTT assay.

-

Protein-Ligand Binding Assays

To confirm the predicted binding of retusine to FAK, ERK2, Bcl-2, and Bcl-XL, direct binding assays are necessary.

1. Fluorescence Polarization (FP) Assay:

-

Principle: This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (a known binder to the target protein) upon displacement by a test compound (retusine).

-

Protocol:

-

A fluorescently labeled peptide or small molecule known to bind to the target protein (e.g., a fluorescently tagged BH3 peptide for Bcl-2) is incubated with the purified recombinant target protein.

-

Increasing concentrations of retusine are added to the mixture.

-

If retusine binds to the target protein, it will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

-

The binding affinity (Ki or IC50) can be determined from the concentration-response curve.

-

2. Western Blot Analysis for Signaling Pathway Modulation:

-

Principle: This technique is used to detect changes in the expression and phosphorylation status of proteins in a signaling pathway after treatment with a compound.

-

Protocol:

-

Treat cancer cells with retusine at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for total and phosphorylated forms of FAK and ERK2.

-

Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Analyze the changes in protein phosphorylation to determine if retusine inhibits the FAK/ERK pathway.

-

The following diagram illustrates a general workflow for the experimental validation of retusine's anticancer activity.

Caption: General experimental workflow for validating the mechanism of action of retusine.

Conclusion and Future Directions

The current body of evidence, primarily from in silico studies, suggests that retusine is a promising anti-cancer agent that may act by targeting key proteins in cell migration and apoptosis pathways, namely FAK, ERK2, Bcl-2, and Bcl-XL. However, it is imperative that these computational predictions are now followed by robust experimental validation. The methodologies outlined in this guide provide a clear path forward for researchers to elucidate the precise mechanism of action of retusine. Future studies should focus on confirming the direct binding of retusine to its predicted targets, quantifying its effects on the relevant signaling pathways in various cancer cell lines, and ultimately evaluating its therapeutic potential in preclinical in vivo models. A thorough understanding of its molecular interactions will be critical for the potential development of retusine as a novel therapeutic agent in the fight against cancer.

References

The Biological Activity of Retusine: A Technical Whitepaper for Drug Discovery Professionals

An In-depth Examination of a Pyrrolizidine (B1209537) Alkaloid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retusine, a pyrrolizidine alkaloid primarily isolated from Crotalaria retusa and also found in other plant species such as Mortonia greggii and Pogostemon cablin, has demonstrated noteworthy biological activities, specifically in the realms of anti-inflammatory and antimicrobial action. This technical guide synthesizes the available scientific literature on Retusine, presenting its known biological effects, putative mechanisms of action, and the broader context of its chemical class. Due to the limited availability of in-depth quantitative data and detailed experimental protocols in publicly accessible literature, this paper also outlines the general characteristics of pyrrolizidine alkaloids to provide a comparative framework and suggests future research directions to fully elucidate the therapeutic potential of Retusine.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds known for their diverse and potent biological activities, which range from significant toxicity to promising therapeutic effects.[1][2][3] Retusine (CAS 480-86-4) is a member of this family and has been identified as a compound of interest due to its observed anti-inflammatory and antimicrobial properties.[1][4] This document aims to provide a comprehensive overview of the current state of knowledge regarding the biological activity of Retusine, with a focus on data relevant to researchers and professionals in drug development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 480-86-4 | [4][5][6][7] |

| Molecular Formula | C₁₆H₂₅NO₅ | [5][6] |

| Molecular Weight | 311.37 g/mol | [5][6] |

| Class | Pyrrolizidine Alkaloid | [1][8] |

| Botanical Sources | Crotalaria retusa, Mortonia greggii, Pogostemon cablin | [4][8][9] |

Biological Activities of Retusine

The current body of scientific literature points to two primary areas of biological activity for Retusine: anti-inflammatory and antimicrobial.

Anti-inflammatory Activity

Retusine has been shown to possess anti-inflammatory properties, specifically an "edema inhibition capacity".[4] The proposed mechanism for this activity is the reduction of prostaglandin (B15479496) production.[4][10] Prostaglandins are key signaling molecules in the inflammatory cascade, and their inhibition is a common target for anti-inflammatory drugs.

Note on Data Availability: While the anti-inflammatory effect of Retusine has been reported, specific quantitative data, such as IC50 values for prostaglandin synthesis inhibition or dose-response curves for edema reduction, are not available in the reviewed literature.

Antimicrobial Activity

Studies have demonstrated that Retusine exhibits activity against certain Gram-positive bacteria.[1] Specifically, it has been shown to be effective against Corynebacterium diphtheriae and Staphylococcus aureus.[1] However, the same research indicated that Retusine is inactive against Gram-negative bacteria and the yeast Candida albicans.[1]

Note on Data Availability: The antimicrobial activity was determined using the agar (B569324) diffusion method.[1] Quantitative data, such as Minimum Inhibitory Concentration (MIC) values, have not been reported in the available literature.

Quantitative Data Summary

As of the latest literature review, specific quantitative bioactivity data for Retusine (e.g., IC50, MIC values) has not been published. The tables below are structured to incorporate such data as it becomes available.

Table 1: Anti-inflammatory Activity of Retusine (Data Not Available)

| Assay | Target | Metric (e.g., IC50) | Concentration | Result | Reference |

| Carrageenan-induced paw edema | Prostaglandin Synthesis | % Inhibition | - | - | [4][10] |

| In vitro Prostaglandin Synthesis Assay | COX-1/COX-2 | IC50 | - | - | - |

Table 2: Antimicrobial Activity of Retusine (Data Not Available)

| Organism | Strain | Method | Metric (e.g., MIC) | Result | Reference |

| Corynebacterium diphtheriae | - | Agar Diffusion | - | Active | [1] |

| Staphylococcus aureus | - | Agar Diffusion | - | Active | [1] |

| Gram-negative bacteria | - | Agar Diffusion | - | Inactive | [1] |

| Candida albicans | - | Agar Diffusion | - | Inactive | [1] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Retusine are not explicitly provided in the available literature. Below are generalized workflows for assessing the reported anti-inflammatory and antimicrobial activities, which can serve as a template for future research.

Generalized Workflow for Anti-inflammatory Activity Assessment

Generalized Workflow for Antimicrobial Susceptibility Testing

Broader Context: The Biological Activity of Pyrrolizidine Alkaloids

Given the limited specific data on Retusine, it is informative to consider the known biological activities of the broader class of pyrrolizidine alkaloids. Many PAs are known for their toxicity, particularly hepatotoxicity, which is a critical consideration in any drug development program.

Mechanism of Toxicity

The toxicity of many pyrrolizidine alkaloids is associated with their metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic metabolites that can form adducts with DNA and proteins, leading to cellular damage, genotoxicity, and carcinogenicity.

Potential Therapeutic Effects

Despite the toxicity concerns, some pyrrolizidine alkaloids have been investigated for their potential therapeutic applications, including anti-cancer and anti-inflammatory effects. For instance, monocrotaline, another PA from Crotalaria retusa, is widely used to induce pulmonary hypertension in animal models for research purposes.[11][12][13][14] Retrorsine, a structurally similar PA, has been shown to inhibit hepatocyte proliferation and has been studied for its potential in liver regeneration research.

Conclusion and Future Directions

Retusine is a pyrrolizidine alkaloid with demonstrated, albeit qualitatively described, anti-inflammatory and antimicrobial activities. Its potential to inhibit prostaglandin production and its selective activity against Gram-positive bacteria make it a compound of interest for further investigation. However, the lack of quantitative data and detailed mechanistic studies represents a significant knowledge gap.

Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 values of Retusine for its anti-inflammatory targets and the MIC values against a broader panel of bacterial strains.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Retusine in both its therapeutic and potentially toxic effects.

-

Toxicology Profile: A thorough toxicological assessment, particularly focusing on hepatotoxicity, is essential before Retusine can be considered for any therapeutic development.

-

In Vivo Efficacy: Evaluating the efficacy of Retusine in animal models of inflammation and bacterial infection.

A comprehensive understanding of the biological activity of Retusine, balanced with a clear assessment of its toxicological profile, will be crucial in determining its true potential as a lead compound for drug discovery.

References

- 1. Isolation, identification and antimicrobial activity of ombuoside from Stevia triflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mortonia [worldbotanical.com]

- 3. A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory constituents of Mortonia greggii Gray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. [Chemical constituents of Pogostemon cablin (Blanco) Benth] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. znaturforsch.com [znaturforsch.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of analgesic and anti-inflammatory activity of Bridelia retusa (Spreng) bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization and Isolation of the Major Biologically Active Metabolites Isolated from Ficus retusa and Their Synergistic Effect with Tetracycline against Certain Pathogenic-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anti-inflammatory and antinociceptive activity of albumins from Crotalaria retusa seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial susceptibility of Corynebacterium diphtheriae and Corynebacterium ulcerans in Germany 2011-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthetic Pathway of Retusine, an O-Methylated Flavonol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retusine is an O-methylated flavonol, a class of flavonoids with significant biological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of retusine (5-hydroxy-3,3′,4′,7-tetramethoxyflavone). While the complete pathway has not been fully elucidated in its native plant sources, such as Origanum vulgare and Ariocarpus retusus, this document outlines a putative pathway based on the well-established general flavonoid biosynthesis and the known regioselectivity of flavonoid O-methyltransferases (OMTs). This guide includes quantitative data on relevant enzymes, detailed experimental protocols for enzyme characterization, and visualizations of the biosynthetic and regulatory pathways to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The General Flavonoid Biosynthetic Pathway: Synthesis of the Precursor Quercetin (B1663063)

The biosynthesis of retusin (B192262) begins with the general phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites. The pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce 4-coumaroyl-CoA. This intermediate is the entry point into the flavonoid biosynthetic pathway.

The core flavonoid structure is synthesized by chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a flavanone (B1672756). From naringenin, a series of hydroxylations and the introduction of a double bond in the C-ring, catalyzed by flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS), lead to the formation of the flavonol quercetin. Quercetin is the direct precursor for the biosynthesis of retusin.

Putative Biosynthetic Pathway of Retusine from Quercetin

The conversion of quercetin to retusin involves a series of four O-methylation steps, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The precise sequence of these methylation events in vivo has not been definitively established. However, based on the substrate specificities of known flavonoid OMTs, a plausible stepwise pathway can be proposed. OMTs exhibit regioselectivity, meaning they transfer a methyl group to a specific hydroxyl group on the flavonoid backbone. The synthesis of retusin requires methylation at the 3, 7, 3', and 4' positions of quercetin.

One possible sequence of methylation is as follows:

-

Quercetin is methylated at the 3'-position by a flavonoid 3'-O-methyltransferase to yield isorhamnetin .

-

Isorhamnetin is then methylated at the 4'-position by a flavonoid 4'-O-methyltransferase to produce 3',4'-di-O-methylquercetin .

-

3',4'-di-O-methylquercetin undergoes methylation at the 7-position, catalyzed by a flavonoid 7-O-methyltransferase, to form 3',4',7-tri-O-methylquercetin .

-

Finally, 3',4',7-tri-O-methylquercetin is methylated at the 3-position by a flavonoid 3-O-methyltransferase to produce retusin (5-hydroxy-3,3',4',7-tetramethoxyflavone) .

It is important to note that the order of these methylation steps may vary, and some OMTs may catalyze multiple methylation steps.

Quantitative Data: Enzyme Kinetics of Flavonoid O-Methyltransferases

While specific kinetic data for the enzymes in the retusin biosynthetic pathway are not available, the following table summarizes the kinetic parameters of several characterized flavonoid OMTs from different plant species acting on quercetin and related substrates. This data provides a reference for the potential efficiency of the enzymes involved in retusin biosynthesis.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| AtOMT1 | Arabidopsis thaliana | Quercetin | - | - | |

| CrOMT2 | Catharanthus roseus | Myricetin | - | - | [1] |

| CsOMT16 | Citrus sinensis | Quercetin | 10.4 ± 1.2 | 0.18 ± 0.01 | [2][3] |

| PfOMT3 | Perilla frutescens | Kaempferol | 10.47 ± 1.02 | 0.16 ± 0.01 | [4] |

| MlOMT | Musella lasiocarpa | Quercetin | - | - | [5] |

Note: "-" indicates that specific kinetic values were not provided in the cited literature, although activity was confirmed.

Experimental Protocols

The characterization of the enzymes involved in the retusin biosynthetic pathway is crucial for a complete understanding of its formation. Below are detailed protocols for the heterologous expression, purification, and functional analysis of a candidate flavonoid O-methyltransferase.

Heterologous Expression and Purification of a Flavonoid O-Methyltransferase

This protocol describes the expression of a plant OMT in Escherichia coli and its subsequent purification.[6]

-

Gene Cloning: The open reading frame of the candidate OMT gene is amplified by PCR from cDNA synthesized from a plant source known to produce retusin (e.g., Origanum vulgare). The PCR product is then cloned into an expression vector, such as pET-28a(+), which adds a polyhistidine (His)-tag to the recombinant protein for purification.

-

Transformation: The expression vector containing the OMT gene is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression:

-

A single colony of transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET vectors). The culture is grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

-

-

Cell Lysis:

-

The bacterial cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).

-

The cells are lysed by sonication on ice.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

-

Protein Purification:

-

The clarified supernatant containing the His-tagged OMT is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The His-tagged OMT is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein can be dialyzed against a storage buffer and stored at -80°C.

In Vitro Enzyme Assay for Flavonoid O-Methyltransferase Activity

This protocol is used to determine the activity and substrate specificity of the purified OMT.[7][8]

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL final volume) contains:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified recombinant OMT

-

100 µM of the flavonoid substrate (e.g., quercetin, isorhamnetin) dissolved in DMSO

-

500 µM S-adenosyl-L-methionine (SAM) as the methyl donor

-

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30-37°C for 30-60 minutes.

-

Reaction Termination: The reaction is stopped by adding an equal volume of methanol (B129727) or by acidification.

-

Product Analysis: The reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is analyzed by HPLC or LC-MS to identify and quantify the methylated flavonoid products.

HPLC Analysis of O-Methylated Flavonoids

This protocol describes a general method for the separation and detection of quercetin and its methylated derivatives.

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column and a UV-Vis or diode-array detector (DAD) is used.

-

Mobile Phase: A gradient of two solvents is typically used for separation:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

-

Gradient Elution: A typical gradient might be:

-

0-5 min: 10% B

-

5-25 min: 10-90% B (linear gradient)

-

25-30 min: 90% B (isocratic)

-

30-35 min: 90-10% B (linear gradient)

-

35-40 min: 10% B (isocratic)

-

-

Detection: The eluting compounds are monitored at a wavelength where flavonoids absorb strongly, typically around 280 nm and 340-370 nm.

-

Quantification: The concentration of the products can be determined by comparing the peak areas to a standard curve generated with authentic standards of the methylated flavonoids.

Regulation of Flavonoid Biosynthesis: A Relevant Signaling Pathway

The biosynthesis of flavonoids, including the precursor of retusin, is tightly regulated at the transcriptional level. A key regulatory mechanism involves the formation of a protein complex known as the MBW complex. This complex consists of three types of transcription factors:

-

R2R3-MYB proteins

-

basic Helix-Loop-Helix (bHLH) proteins

-

WD40-repeat proteins

The specific combination of these transcription factors determines which structural genes of the flavonoid biosynthetic pathway are activated. The MBW complex binds to specific cis-regulatory elements in the promoters of the target genes, thereby initiating their transcription. Environmental signals, such as UV light and nutrient availability, can influence the expression and activity of the components of the MBW complex, thus modulating the production of flavonoids.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Computational studies of the regioselectivities of COMT-catalyzed meta-/para-O methylations of luteolin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The identification and functional characterization of three liverwort class I O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dspace.emu.ee [dspace.emu.ee]

Unveiling Retusine: A Technical Guide to its Discovery, Isolation, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retusine, a pyrrolizidine (B1209537) alkaloid first identified in the mid-20th century, represents a class of natural compounds with significant biological activity. This technical guide provides a comprehensive overview of the discovery and isolation of Retusine, primarily from its natural source, Crotalaria retusa. Detailed experimental protocols, derived from foundational and subsequent scientific literature, are presented to aid in its extraction and purification. Furthermore, this document summarizes the current understanding of Retusine's chemical properties and discusses its known biological effects, which are characteristic of pyrrolizidine alkaloids. While specific signaling pathways for Retusine are not yet fully elucidated, the guide explores the general mechanisms of action for this class of compounds, providing a basis for future research into its specific molecular targets. All quantitative data has been consolidated into tables for clarity, and key experimental workflows are visualized using diagrams to facilitate comprehension.

Introduction

Retusine is a naturally occurring pyrrolizidine alkaloid discovered in the plant Crotalaria retusa, a species known to produce a variety of these toxic secondary metabolites.[1][2][3] The initial isolation and characterization of Retusine were reported in 1957 by C. C. J. Culvenor and L. W. Smith, marking a significant step in the study of alkaloids from this plant genus.[1] Pyrrolizidine alkaloids are known for their hepatotoxicity, which stems from the metabolic activation of the pyrrolizidine nucleus in the liver.[4] This guide aims to provide a detailed technical overview of Retusine, from its historical discovery to the practical aspects of its isolation and the current understanding of its biological significance.

Discovery and Chemical Properties

The first successful isolation of Retusine was from the seeds of Crotalaria retusa.[1] This pioneering work also identified other alkaloids present in the plant, including monocrotaline (B1676716) and retusamine.[1]

The chemical properties of Retusine are summarized in the table below:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₅NO₅ | [1] |

| Hydrolysis Products | Dihydroanhydromonocrotalic acid and an amino alcohol (likely hastanecine) | [1] |

Experimental Protocols: Isolation and Purification of Retusine

The following protocols are based on the foundational work of Culvenor and Smith (1957) and subsequent modifications cited in the literature for the isolation of alkaloids from Crotalaria retusa.[1][2]

Extraction of Crude Alkaloids

-

Plant Material Preparation: Finely grind dried and powdered seeds of Crotalaria retusa.

-

Defatting: Extract the ground seeds with a non-polar solvent, such as petroleum ether or hexane, in a Soxhlet extractor for several hours to remove fats and oils.[2]

-

Alkaloid Extraction:

-

Air-dry the defatted material to remove residual solvent.

-

Extract the dried material with ethanol (B145695) in a Soxhlet extractor for an extended period (e.g., 16 hours) to solubilize the alkaloids.[2]

-

Alternatively, a maceration process with methanol (B129727) can be employed.

-

-

Concentration: Concentrate the ethanolic or methanolic extract under reduced pressure to obtain a crude alkaloid mixture.

Purification of Retusine

The purification of individual alkaloids from the crude extract typically involves a combination of acid-base extraction and chromatographic techniques.

-

Acid-Base Extraction:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 10% HCl) and filter to remove non-alkaloidal material.

-

Basify the acidic solution to a pH of approximately 9 with a base such as sodium hydroxide.

-

Extract the free alkaloids into an immiscible organic solvent like chloroform.

-

Wash the combined organic extracts with distilled water until neutral.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate to yield the purified alkaloid fraction.

-

-

Chromatographic Separation:

-

Further separation and purification of Retusine from the alkaloid mixture can be achieved using column chromatography or high-performance liquid chromatography (HPLC). The specific stationary and mobile phases would need to be optimized based on the polarity of Retusine relative to other alkaloids in the mixture.

-

Quantitative Data

Biological Activity and Mechanism of Action

The biological activity of Retusine is characteristic of pyrrolizidine alkaloids, which are known for their toxicity.[3][4]

Cytotoxicity

Studies on crude extracts of Crotalaria retusa have demonstrated cytotoxic effects against various cancer cell lines.[7] While these studies do not isolate the effect of Retusine specifically, it is presumed to contribute to the overall cytotoxicity of the plant extracts.

General Mechanism of Pyrrolizidine Alkaloid Toxicity

The toxicity of pyrrolizidine alkaloids is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes. This process converts the parent alkaloid into highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cellular damage, necrosis, and genotoxicity.[4] This general mechanism is believed to be the basis for the hepatotoxicity observed with many pyrrolizidine alkaloids.

dot

Caption: General metabolic activation pathway of Retusine leading to hepatotoxicity.

Experimental Workflows

The following diagram illustrates the general workflow for the isolation and purification of Retusine from Crotalaria retusa.

dot

Caption: Workflow for the isolation and purification of Retusine.

Conclusion and Future Directions

Retusine, a pyrrolizidine alkaloid from Crotalaria retusa, has been known to the scientific community for over half a century. While its initial discovery and methods for its isolation have been established, there remain significant gaps in our understanding of this compound. Specifically, there is a need for more detailed quantitative analysis of its prevalence in Crotalaria species and a deeper investigation into its specific molecular targets and signaling pathways. The general toxicity of pyrrolizidine alkaloids is well-documented, but a more nuanced understanding of Retusine's specific biological effects could provide valuable insights for toxicologists and drug development professionals. Future research should focus on utilizing modern analytical and molecular biology techniques to fully characterize the pharmacological and toxicological profile of Retusine. This will not only enhance our fundamental knowledge of this natural product but also better inform risk assessments related to human and animal exposure to Crotalaria retusa.

References

- 1. The alkaloids of Crotalaria retusa L | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unveiling the Biological Landscape of 5-hydroxy-3,7,3',4'-tetramethoxyflavone (Retusin): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-3,7,3',4'-tetramethoxyflavone, a polymethoxyflavone (PMF) also known as Retusin, is a naturally occurring flavonoid found in various plant species, including those of the Citrus genus. As a member of the flavonoid family, Retusin is of significant interest to the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological targets and mechanisms of action of 5-hydroxy-3,7,3',4'-tetramethoxyflavone and its structurally related compounds. The information presented herein is intended to support further research and drug development efforts by summarizing key findings, presenting available quantitative data, and outlining relevant experimental methodologies.

While specific data on Retusin is limited, this guide draws upon research conducted on closely related polymethoxyflavones to infer its likely biological activities and molecular targets. The presence of a 5-hydroxy group, in particular, has been shown to be a critical determinant of the biological activity of many flavonoids.

Core Biological Activities and Potential Targets

Based on studies of structurally similar polymethoxyflavones, the primary biological activities of 5-hydroxy-3,7,3',4'-tetramethoxyflavone are predicted to encompass anti-cancer and anti-inflammatory effects. The molecular mechanisms underlying these activities are multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and the inflammatory response.

Anticancer Activity

The anticancer potential of 5-hydroxy-polymethoxyflavones is a significant area of investigation. Studies on isomers and analogues of Retusin suggest that its biological targets in cancer likely involve proteins that regulate the cell cycle and programmed cell death (apoptosis).

Key Signaling Pathways in Cancer:

-

Cell Cycle Regulation: An isomer of Retusin, 5-hydroxy-3',4',6,7-tetramethoxyflavone, has been shown to induce G0/G1 phase cell cycle arrest in glioblastoma cell lines.[1] This suggests that Retusin may target key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and their associated cyclins. The 5-hydroxy group appears to be crucial for the enhanced inhibitory activity of these compounds on the growth of colon cancer cells when compared to their permethoxylated counterparts.[2]

-

Apoptosis Induction: The induction of apoptosis is a hallmark of many anticancer agents. While direct evidence for Retusin is pending, related 5-hydroxy PMFs have been shown to modulate the expression of key apoptotic proteins, including p21(Cip1/Waf1), CDK-2, CDK-4, phosphor-Rb, Mcl-1, and caspases 3 and 8.[2]

Quantitative Data on Related Compounds:

Due to the limited availability of quantitative data specifically for 5-hydroxy-3,7,3',4'-tetramethoxyflavone, the following table summarizes the activity of structurally similar compounds to provide a comparative context.

| Compound | Cell Line | Activity | IC50 / RI50 Value | Reference |

| 5-hydroxy-3',4',7-trimethoxyflavone | K562/BCRP | Drug Resistance Reversal | 7.2 nM | |

| 5,7,3',4'-Tetramethoxyflavone | MRP1 expressing cells | MRP1 Inhibition | 7.9 µM | [3] |

Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties, and Retusin is expected to share these characteristics. The mechanism of action likely involves the inhibition of pro-inflammatory signaling pathways and the modulation of inflammatory mediators.

Key Signaling Pathways in Inflammation:

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like iNOS and COX-2.[4]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway in the inflammatory response. Inhibition of MAPK signaling by flavonoids can lead to a reduction in the production of inflammatory mediators.[4]

Quantitative Data on Related Compounds:

| Compound | Assay | Activity | IC50 Value | Reference |

| Various Hydroxylated Tetramethoxyflavones | Cytochrome P450 Inhibition | CYP Enzyme Inhibition | 0.15 to 108 µM | [5] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of 5-hydroxy-3,7,3',4'-tetramethoxyflavone. The following sections provide generalized methodologies for key experiments based on studies of related flavonoids.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., glioblastoma or colon cancer cell lines) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 5-hydroxy-3,7,3',4'-tetramethoxyflavone (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cancer cells with 5-hydroxy-3,7,3',4'-tetramethoxyflavone at various concentrations for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptotic cells.

-

Cell Treatment: Treat cells with the test compound for a specified duration.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

NF-κB Activation Assay (Western Blot)

This method is used to assess the effect of the compound on the activation of the NF-κB signaling pathway.

-

Cell Treatment: Pre-treat cells with 5-hydroxy-3,7,3',4'-tetramethoxyflavone before stimulating with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Protein Extraction: Extract cytoplasmic and nuclear proteins from the cells.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phosphorylated IκBα, p65 subunit) and corresponding loading controls.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Visualizations

Signaling Pathways

Caption: Putative anticancer signaling pathways of 5-hydroxy-3,7,3',4'-tetramethoxyflavone.

Caption: Postulated anti-inflammatory mechanism via the NF-κB signaling pathway.

Experimental Workflow

Caption: General experimental workflow for assessing anticancer activity.

Conclusion

5-hydroxy-3,7,3',4'-tetramethoxyflavone (Retusin) represents a promising natural compound with potential therapeutic applications, particularly in the fields of oncology and inflammation. While direct experimental data on its biological targets and mechanisms of action are currently sparse, research on structurally related polymethoxyflavones provides a strong foundation for future investigations. The presence of the 5-hydroxy group is anticipated to be a key contributor to its bioactivity. Further in-depth studies are warranted to elucidate the specific molecular targets of Retusin, quantify its efficacy in various disease models, and establish detailed pharmacological profiles. The experimental protocols and conceptual signaling pathways outlined in this guide serve as a valuable resource for researchers embarking on the exploration of this intriguing flavonoid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Rutin? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. (PDF) Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy. (2021) | Atefeh Satari | 126 Citations [scispace.com]

An In-depth Technical Guide to Retusine in Traditional Medicine

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Retusine, a pyrrolizidine (B1209537) alkaloid found in various plant species, notably within the Crotalaria genus, has a long history of use in traditional medicine across various cultures. This technical guide provides a comprehensive overview of retusine, focusing on its applications in traditional medicine, its physicochemical properties, and the available scientific evidence regarding its pharmacological activities and underlying mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the complex biological processes involved.

Traditional and Ethnomedicinal Uses of Crotalaria retusa (Source of Retusine)

Crotalaria retusa L., commonly known as rattleweed or devil's bean, is a plant species with a rich history of use in traditional medicine across Asia and Africa.[1][2] Various parts of the plant, including the roots, leaves, seeds, and flowers, have been utilized to prepare remedies for a wide range of ailments.[1][3]

Ethnomedicinal data indicates the use of Crotalaria retusa for treating conditions such as skin diseases (eczema, scabies, impetigo), fever, cough, dyspepsia, cardiac disorders, stomatitis, and diarrhea.[1][3] In some traditions, powdered seeds are mixed with milk to enhance physical strength.[1] A decoction of the whole plant is used for bathing to treat scabies, and an infusion is used to prevent skin infections in children.[1][2] In Northern Nigeria, the powdered plant is used for stomach colic and flatulence.[2] A study in Burkina Faso revealed that the most cited traditional use was for congenital syphilis (72.5% of respondents), followed by malaria and hallucinations (7.5% each).[4][5] The whole plant is the most commonly used part, and a decoction is the primary method of preparation, administered as a purgative, drink, or bath.[4][5]

It is crucial to note that while Crotalaria retusa has a history of medicinal use, it also contains toxic pyrrolizidine alkaloids, including retusine, which can cause significant harm if not used with extreme caution.[2][4][5]

Table 1: Traditional Uses of Crotalaria retusa

| Plant Part Used | Preparation Method | Traditional Use | Geographic Region/Community |

| Whole Plant | Decoction | Bathing for scabies | Northern Nigeria[2] |

| Whole Plant | Decoction | Purgative, drink, bath for congenital syphilis, malaria, hallucinations | Burkina Faso[4][5] |

| Roots | - | Hemoptysis | Not specified[1] |

| Seeds | Powdered, mixed with milk | Increasing body strength, skin diseases | Not specified[1][3] |

| Flowers, Leaves | Decoction | Soothing a cold | Not specified[1] |

| Leaves | Mixed with C. quinquefolia, consumed or applied externally | Fever, scabies, lung afflictions, impetigo | Not specified[2] |

Physicochemical Properties of Retusine

Retusine is a macrocyclic pyrrolizidine alkaloid. Its chemical and physical properties are summarized in the table below.

Table 2: Physicochemical Properties of Retusine

| Property | Value |

| Molecular Formula | C₁₆H₂₅NO₅ |

| Molecular Weight | 311.38 g/mol |

| IUPAC Name | (1R,4R,5S,6R,10R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.0¹³,¹⁶]hexadecane-3,7-dione |

| CAS Number | 480-86-4 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | Dry, dark, at 0-4 °C for short term or -20 °C for long term |

Experimental Protocols

This section details the methodologies for key experiments related to the extraction, isolation, and pharmacological evaluation of compounds from Crotalaria retusa, including retusine.

Extraction and Fractionation of Crotalaria retusa

A common method for extracting and fractionating compounds from Crotalaria retusa involves the use of a hydroethanolic solution followed by liquid-liquid partitioning.

Protocol: Hydroethanolic Extraction and Fractionation [3]

-

Preparation of Plant Material: The dried and powdered plant material (e.g., stems) of Crotalaria retusa is used.

-

Extraction: A 50% hydroethanolic (ethanol:water, 50:50 v/v) extract is prepared by suspending 50 g of the powdered plant material in 500 mL of the solvent. The mixture is then subjected to cold maceration for 24 hours at room temperature on a shaker.

-

Filtration and Concentration: The extract is filtered through cotton wool and then concentrated using a rotary evaporator. The concentrated extract is subsequently freeze-dried.

-

Fractionation:

-

2.5 g of the crude hydroethanolic extract is dissolved in 25 mL of 50% ethanolic solution.

-

The solution is successively partitioned in a separating funnel with 50 mL of petroleum ether. The petroleum ether fraction is collected.

-

The remaining aqueous layer is then partitioned with 50 mL of chloroform (B151607). The chloroform fraction is collected.

-

Finally, the aqueous layer is partitioned with 50 mL of ethyl acetate (B1210297). The ethyl acetate fraction is collected.

-

The remaining aqueous portion is designated as the hydroethanolic fraction.

-

Cytotoxicity Assays

Cytotoxicity is a key parameter to assess the potential therapeutic and toxic effects of a compound. The MTT and Resazurin (B115843) assays are commonly used colorimetric methods.

Protocol: MTT Assay for Cell Viability [6]

-

Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of the test compound (e.g., retusine) in a suitable solvent (e.g., DMSO). Add various concentrations of the compound to the wells. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol: Resazurin-Based Viability Assay [7]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Resazurin Addition: After the treatment incubation period, add resazurin solution to each well.

-

Incubation: Incubate the plate for a period that allows for the conversion of resazurin to the fluorescent resorufin (B1680543) (this time may need to be optimized for the specific cell line).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Anti-inflammatory Assays

The anti-inflammatory potential of a compound can be assessed through various in vitro and in vivo models.

Protocol: Inhibition of Protein Denaturation Assay (in vitro) [8]

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test extract.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heating: Heat the samples at 70°C for 5 minutes.

-

Cooling and Absorbance Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation.

Protocol: Carrageenan-Induced Paw Edema in Rats (in vivo) [8]

-

Animal Grouping and Administration: Divide the animals (e.g., Wistar rats) into groups and administer the test compound or vehicle orally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Calculation: Calculate the percentage inhibition of edema.

Apoptosis Assays

Apoptosis, or programmed cell death, is a crucial mechanism in many physiological and pathological processes.

Protocol: Caspase-3/7 Activation Assay [9]

-

Cell Treatment: Treat cells with the test compound at various concentrations for a specified duration.

-

Assay: Use a commercially available caspase-3/7 activity assay kit. This typically involves lysing the cells and adding a substrate that produces a fluorescent or colorimetric signal upon cleavage by active caspase-3/7.

-

Measurement: Measure the signal using a microplate reader.

-

Data Analysis: Quantify the fold-increase in caspase-3/7 activity compared to the untreated control.

Protocol: PARP Cleavage Western Blot Analysis [10]

-

Cell Lysis: After treatment with the test compound, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for full-length PARP and cleaved PARP.

-

Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

-

Analysis: Analyze the band intensities to determine the extent of PARP cleavage.

Pharmacological Activities and Mechanisms of Action

While research specifically on retusine is limited, studies on Crotalaria retusa extracts and other pyrrolizidine alkaloids provide insights into its potential pharmacological activities. The plant extracts have shown a range of properties including anti-inflammatory, antinociceptive, and cytotoxic effects.[3]

Anti-inflammatory and Antinociceptive Activity

Extracts of Crotalaria retusa have demonstrated anti-inflammatory and antinociceptive properties.[3] The proposed mechanisms often involve the modulation of inflammatory signaling pathways. While direct evidence for retusine is scarce, many natural compounds exert their anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways.

Potential Anti-inflammatory Signaling Pathway

Cytotoxicity and Apoptosis

Hydroethanolic extracts of Crotalaria retusa have been shown to induce cytotoxicity in a dose-dependent manner against various cancer cell lines.[11] The mechanism of cell death is often through the induction of apoptosis. Pyrrolizidine alkaloids, as a class, are known to induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.

Apoptosis Signaling Pathways

Future Directions and Conclusion

Retusine and the plant it is derived from, Crotalaria retusa, present a dual profile of therapeutic potential and significant toxicity. The long history of its use in traditional medicine suggests that there may be safe and effective ways to utilize its properties, possibly through specific preparation methods or in combination with other botanicals that mitigate its toxicity.

For researchers and drug development professionals, several key areas warrant further investigation:

-

Isolation and Characterization: Development of standardized and efficient protocols for the isolation and purification of retusine is essential for conducting rigorous pharmacological studies.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by retusine will be crucial for understanding its therapeutic effects and potential side effects.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogues of retusine could lead to the development of new compounds with improved therapeutic indices.

-

Toxicology: In-depth toxicological studies are necessary to determine safe dosage ranges and to understand the mechanisms of its toxicity, particularly its well-documented hepatotoxicity.

References

- 1. Chemical Composition and Antioxidant, Analgesic, and Anti-Inflammatory Effects of Methanolic Extract of Euphorbia retusa in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Kalog-kalog, Crotalaria retusa Linn., RATTLEWEED, Ao ye ye bai he: Philippine Medicinal Herbs / Alternative Medicine [stuartxchange.org]

- 4. The alkaloids of Crotalaria retusa L | Semantic Scholar [semanticscholar.org]

- 5. journalijbcrr.com [journalijbcrr.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Reversine induces caspase-dependent apoptosis of human osteosarcoma cells through extrinsic and intrinsic apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Pharmacological Profile of Retrorsine: A Technical Guide

Disclaimer: The term "Retusine" is ambiguous in scientific literature, referring to at least two distinct molecules with limited pharmacological data. This guide focuses on Retrorsine (B1680556) , a structurally related and extensively studied pyrrolizidine (B1209537) alkaloid, to provide a comprehensive pharmacological profile relevant to researchers and drug development professionals, particularly from a toxicological perspective.

Introduction

Retrorsine (CAS: 480-54-6) is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, particularly of the Senecio genus.[1][2] PAs are known for their hepatotoxic, genotoxic, and carcinogenic properties.[3][4][5] Retrorsine itself is a pro-toxin, requiring metabolic activation to exert its cytotoxic effects.[4][6] This document provides a detailed overview of its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by experimental data and protocols.

Mechanism of Action

The toxicity of retrorsine is not mediated by the parent compound but by its reactive metabolites. The primary mechanism involves bioactivation in the liver by cytochrome P450 (CYP) enzymes.[4][6]

-

Metabolic Activation: Retrorsine is oxidized by hepatic CYPs (primarily CYP3A isoforms, with contributions from CYP2B and CYP2C) into highly reactive pyrrolic esters, specifically dehydroretrorsine (B1670206) (DHR).[7]

-

Macromolecular Adduct Formation: DHR is a potent electrophile that readily binds to cellular macromolecules. It can form covalent adducts with DNA and proteins, leading to cellular damage.[6][8][9]

-

Genotoxicity and Cytotoxicity: The formation of DHR-derived DNA adducts is considered a key initiating event for the mutagenic and carcinogenic effects of retrorsine.[8][10] Protein adducts contribute to cytotoxicity and disruption of cellular function, ultimately leading to hepatocyte injury and sinusoidal obstruction syndrome.[6][9][11]

Signaling Pathway Diagram

Caption: Metabolic activation pathway of Retrorsine in hepatocytes.

Pharmacodynamics

The pharmacodynamic effects of retrorsine are primarily toxicological, characterized by dose-dependent cytotoxicity and genotoxicity, with the liver being the main target organ.

Table 1: In Vitro Cytotoxicity of Retrorsine

| Cell Line | Assay | Endpoint | Value | Reference |

| Primary Mouse Hepatocytes | Cytotoxicity Assay | IC50 | 148 µM | [3] |

| Primary Rat Hepatocytes | Cytotoxicity Assay | IC50 | 153 µM | [3] |

| MDCK-hOCT1 | MPP+ Uptake | IC50 (for OCT1 inhibition) | 2.25 ± 0.30 µM | [12] |

| HSEC-CYP3A4 | Cell Viability | Significant Reduction | 60-240 µM (24h) | [2][9] |

| HepG2 | MTT Assay | IC20 | ~0.3 mM | [11] |

Table 2: In Vivo Toxicological Data for Retrorsine

| Species | Administration | Dose | Effect | Reference |

| Rat | i.p. | 30 mg/kg | Impaired liver regeneration, block in G1/S and G2/M cell cycle phases | [2][9] |

| Rat | Oral gavage | 50 mg/kg | Formation of metabolic pyrroles bound to liver and lung | [13] |

| Mouse | Oral gavage | 40 mg/kg | Peak formation of liver DNA and protein adducts at ~6 hours | [14] |

| Rat | Oral gavage | 3.3 mg/kg/day for 28 days | Induction of DNA damage and activation of DNA repair pathways (NER, BER) | [10] |

Pharmacokinetics

Retrorsine is absorbed from the gastrointestinal tract and requires hepatic metabolism for both bioactivation and detoxification.

Table 3: Pharmacokinetic Parameters of Retrorsine

| Species | Parameter | Value | Notes | Reference |

| General | Intestinal Absorption | 78% | High absorption fraction | [1][3] |

| General | Plasma Protein Unbound Fraction | 60% | High unbound fraction | [1][3] |

| Rat | Hepatic Metabolic Clearance | ~4-fold higher than mouse | Indicates faster metabolism in rats | [1][3] |

| Mouse | Total Clearance Contribution | Renal Excretion: 25% | Significant renal clearance | [3] |

| Rat | Total Clearance Contribution | Renal Excretion: 16% | Significant renal clearance | [3] |

| Human (Predicted) | Elimination from Body | 99.99% after 17 hours | PBTK model prediction | [15] |

| Human (Predicted) | Elimination Route | Liver Metabolism: 79% | PBTK model prediction | [15] |

Table 4: In Vitro Metabolism Rates of Retrorsine

| System | Metabolite | Formation Rate | Conditions | Reference |

| Rat Liver Microsomes (F344) | DHP | 4.8 ± 0.1 nmol/mg/min | - | [8][16] |

| Rat Liver Microsomes (F344) | Retrorsine-N-oxide | 17.6 ± 0.5 nmol/mg/min | Detoxification pathway | [8][16] |

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay in Primary Hepatocytes

This protocol is adapted from methodologies used to assess the acute liver toxicity of retrorsine.[3]

-

Hepatocyte Isolation: Primary hepatocytes are isolated from mice or rats using a two-step collagenase perfusion method.

-

Cell Seeding: Isolated hepatocytes are seeded onto collagen-coated plates (e.g., 96-well plates) at a suitable density. Cells are allowed to attach for 3 hours in culture medium.

-

Compound Exposure: After attachment, the medium is replaced with fresh medium containing various concentrations of retrorsine. A vehicle control (e.g., DMSO) is included. Cells are incubated for 48 hours.

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay, which measures mitochondrial dehydrogenase activity.

-

Data Analysis: Absorbance is read using a plate reader. The results are expressed as a percentage of the vehicle control, and the IC50 value (the concentration causing 50% inhibition of cell viability) is calculated using non-linear regression analysis.

Protocol: Liver Microsomal Metabolism and DNA Adduct Formation

This protocol describes the in vitro bioactivation of retrorsine and the detection of its DNA adducts, based on methods from Wang et al. (2005).[8][16]

-

Microsome Preparation: Liver microsomes are prepared from untreated or dexamethasone-treated (to induce CYP3A) F344 rats via differential centrifugation.

-

Incubation Mixture: A typical incubation mixture (e.g., 1 ml total volume) contains:

-

Phosphate buffer (pH 7.4)

-

NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Calf thymus DNA (as a substrate for adduct formation)

-

Liver microsomal protein (e.g., 2 mg)

-

Retrorsine (dissolved in a suitable solvent)

-

-

Reaction: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a set time (e.g., 30-60 minutes).

-

DNA Isolation: Following incubation, the DNA is isolated from the mixture using phenol-chloroform extraction and ethanol (B145695) precipitation.

-

DNA Adduct Analysis: The isolated DNA is enzymatically digested to nucleotides. The DHP-derived DNA adducts are then detected and quantified using a sensitive technique like ³²P-postlabeling followed by HPLC analysis.

Experimental Workflow Diagram

Caption: Workflow for in vitro analysis of Retrorsine-DNA adducts.

References

- 1. Refubium - PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat [refubium.fu-berlin.de]

- 2. Retrorsine - Lifeasible [lifeasible.com]

- 3. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of cytochrome P450 enzymes in the livers of rats treated with the pyrrolizidine alkaloid retrorsine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]